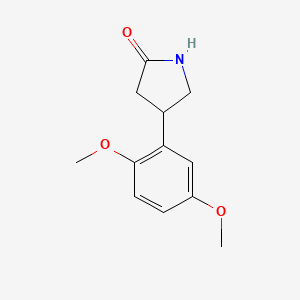
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone (4-DMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound has many advantages in laboratory experiments, such as its low toxicity and its ability to react with a variety of other compounds. Its mechanism of action, biochemical and physiological effects, and potential future directions are the focus of
作用機序
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is not fully understood. However, it is believed that the compound is metabolized in the liver by cytochrome P450 enzymes, which convert it to a variety of metabolites. These metabolites are then further metabolized by other enzymes, such as glucuronosyl transferases, sulfotransferases, and UDP-glucuronosyl transferases. These enzymes are responsible for the biotransformation of this compound into its active metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. Studies have shown that this compound has a wide range of effects on the body, including the inhibition of cytochrome P450 enzymes, the inhibition of glucuronosyl transferases, and the inhibition of UDP-glucuronosyl transferases. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and antifungal properties.
実験室実験の利点と制限
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is soluble in both water and organic solvents. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is important to note that this compound has a low melting point and should be stored in a cool, dry environment. Additionally, the compound is sensitive to light and should be stored in a dark place.
将来の方向性
There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone in scientific research. These include its use in the development of new drugs, the study of drug-drug interactions, the development of novel drug delivery systems, and the study of its biochemical and physiological effects. Additionally, this compound could be used as a model compound for the development of new compounds for drug metabolism and for the study of drug-drug interactions. Furthermore, this compound could be used to develop new methods for drug delivery and to study the biochemical and physiological effects of various drugs.
合成法
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone can be synthesized through a variety of methods, the most common of which is the Michael addition of 2,5-dimethoxybenzaldehyde and N-methylpyrrolidinone. This reaction is catalyzed by an acid and yields this compound as the main product. Other methods of synthesis include the reaction of 2,5-dimethoxybenzaldehyde with 2-pyrrolidinone in the presence of a base, or the reaction of 2,5-dimethoxybenzaldehyde with 2-methylpyrrolidinone in the presence of a base.
科学的研究の応用
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has a wide range of applications in scientific research. It has been used as a model compound for the study of drug metabolism and drug-drug interactions. It has also been used in the synthesis of a variety of other compounds, such as pyrrolidinones, quinolones, and benzodiazepines. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs.
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZXPFEFVIZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


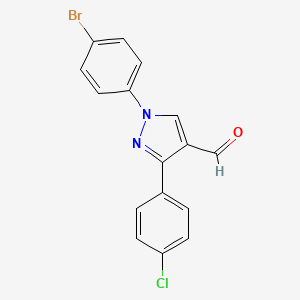
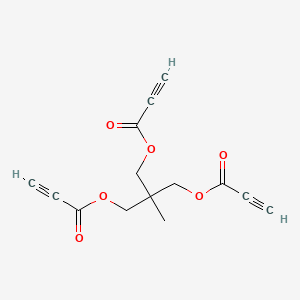






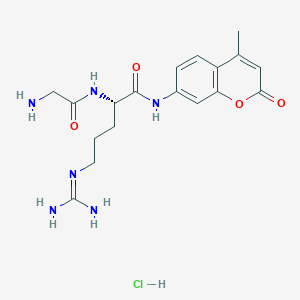
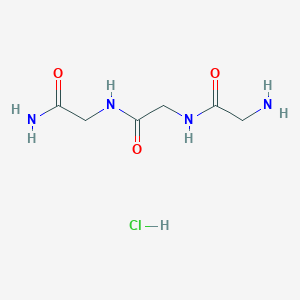
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)

